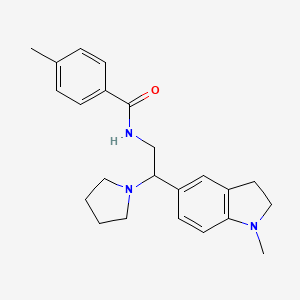

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O/c1-17-5-7-18(8-6-17)23(27)24-16-22(26-12-3-4-13-26)19-9-10-21-20(15-19)11-14-25(21)2/h5-10,15,22H,3-4,11-14,16H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYBGYMJGKCDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.5 g/mol. The compound features an indole moiety linked to a pyrrolidine ring, contributing to its structural complexity and potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O |

| Molecular Weight | 363.5 g/mol |

| CAS Number | 922114-80-5 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors, altering cellular signaling pathways.

- Cell Cycle Interference : Potential effects on the cell cycle could lead to apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and pyrrolidine have shown cytotoxic effects against various cancer cell lines. The presence of the methyl group in the structure enhances activity by increasing lipophilicity, which aids in cell membrane penetration.

Case Study : A study investigated the cytotoxic effects of related indole derivatives on human cancer cell lines, revealing IC50 values ranging from 10 µM to 30 µM, suggesting promising anticancer potential for compounds with similar structural motifs .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing benzamide and indole rings have been noted for their efficacy against bacterial strains.

Research Findings : Recent studies have demonstrated that benzamide derivatives exhibit antimicrobial effects comparable to standard antibiotics. The incorporation of electron-donating groups like methyl can enhance this activity .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key observations include:

- Indole Moiety : Essential for anticancer activity; variations can lead to different potency levels.

- Pyrrolidine Ring : Modifications can affect the binding affinity to targets and overall bioactivity.

- Methyl Substituents : Generally enhance solubility and bioavailability.

| Structural Feature | Influence on Activity |

|---|---|

| Indole Moiety | Critical for anticancer activity |

| Pyrrolidine Ring | Affects binding affinity |

| Methyl Substituents | Enhances solubility and bioavailability |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

A. 4-Isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide This compound (CAS 922137-08-4) shares the indolinyl-pyrrolidinyl ethyl benzamide backbone but replaces the methyl group with an isopropoxy substituent on the benzamide ring. Molecular weight differences (407.5 g/mol vs. the methyl analog’s ~405 g/mol) are minimal, but electronic effects from the oxygen atom in isopropoxy may influence hydrogen-bonding interactions with biological targets .

B. 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide Crystallographic data for this compound (C15H22N2O·H2O) reveal a chair conformation for the piperidine ring and a dihedral angle of 31.63° between the piperidine and benzene planes. In contrast, the pyrrolidine ring in the target compound (a five-membered ring vs. piperidine’s six-membered structure) likely adopts a different conformation, affecting hydrogen-bonding networks and crystal packing.

Pharmacologically Active Benzamide Derivatives

A. Ponatinib-Related Derivatives Modifications to benzamide scaffolds, such as introducing water-soluble amines (e.g., pyrrolidin-1-ylmethyl or dimethylaminomethyl groups), were explored to enhance potency in kinase inhibitors. The target compound’s methyl group may offer a balance between hydrophobicity and steric effects, avoiding the pitfalls of excessive polarity observed in some analogs .

B. Thiazole/Isoxazole-Modified Benzamides Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide () incorporate heterocyclic thiazole or isoxazole groups to enhance binding to viral or cancer targets. Compared to the target compound’s indoline-pyrrolidine system, these derivatives prioritize π-π stacking and hydrogen-bonding interactions via nitrogen-rich heterocycles. The indoline moiety in the target compound may confer distinct selectivity profiles, particularly for serotonin or dopamine receptors, given indoline’s prevalence in CNS-active molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.